molecular formula C11H22N2O3Si2 B11840355 (2,4-Bis((trimethylsilyl)oxy)pyrimidin-5-yl)methanol CAS No. 111878-20-7

(2,4-Bis((trimethylsilyl)oxy)pyrimidin-5-yl)methanol

Katalognummer: B11840355
CAS-Nummer: 111878-20-7
Molekulargewicht: 286.47 g/mol
InChI-Schlüssel: CHZATTPLQNEIDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,4-Bis((trimethylsilyl)oxy)pyrimidin-5-yl)methanol is a chemical compound with the molecular formula C11H22N2O2Si2. This compound is known for its unique structure, which includes two trimethylsilyl groups attached to a pyrimidine ring. The presence of these groups imparts specific chemical properties that make the compound valuable in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of (2,4-Bis((trimethylsilyl)oxy)pyrimidin-5-yl)methanol typically involves the reaction of pyrimidine derivatives with trimethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

(2,4-Bis((trimethylsilyl)oxy)pyrimidin-5-yl)methanol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

(2,4-Bis((trimethylsilyl)oxy)pyrimidin-5-yl)methanol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2,4-Bis((trimethylsilyl)oxy)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets. The trimethylsilyl groups can be cleaved under certain conditions, revealing reactive hydroxyl groups that can participate in further chemical reactions. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .

Vergleich Mit ähnlichen Verbindungen

(2,4-Bis((trimethylsilyl)oxy)pyrimidin-5-yl)methanol can be compared with other similar compounds, such as:

    2,4-Bis(trimethylsilyl)thymine: Similar in structure but with a thymine base instead of a pyrimidine ring.

    5-Methyl-2,4-bis(trimethylsiloxy)pyrimidine: Differing by the presence of a methyl group on the pyrimidine ring.

    2,4-Di-O-(trimethylsilyl)uracil: Another derivative with uracil as the base structure.

These compounds share the common feature of having trimethylsilyl groups, but their unique base structures and functional groups impart different chemical properties and applications .

Eigenschaften

CAS-Nummer

111878-20-7

Molekularformel

C11H22N2O3Si2

Molekulargewicht

286.47 g/mol

IUPAC-Name

[2,4-bis(trimethylsilyloxy)pyrimidin-5-yl]methanol

InChI

InChI=1S/C11H22N2O3Si2/c1-17(2,3)15-10-9(8-14)7-12-11(13-10)16-18(4,5)6/h7,14H,8H2,1-6H3

InChI-Schlüssel

CHZATTPLQNEIDY-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)OC1=NC(=NC=C1CO)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.